![molecular formula C21H15NO2S2 B2695267 (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one CAS No. 638140-03-1](/img/structure/B2695267.png)
(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
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Overview
Description
“(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one” is a chemical compound with a complex structure. It appears to contain a thioxothiazolidinone core, which is a heterocyclic compound containing a ring made up of sulfur, nitrogen, and oxygen atoms . This core is substituted with a 2-methoxybenzylidene group and a naphthalen-2-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thioxothiazolidinone ring would likely contribute to the compound’s reactivity and possibly its biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thioxothiazolidinone ring could potentially undergo reactions at the sulfur or the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely that the compound would have significant aromatic character due to the presence of the naphthalene and benzylidene groups .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a range of thiazolidinone derivatives, including compounds similar to "(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one", through cyclocondensation reactions and evaluated their structures using spectral data and elemental analyses. These compounds are characterized for their potential in various biological applications, demonstrating the versatility of the thiazolidinone backbone in medicinal chemistry (Nandagokula et al., 2012).
Biological Evaluation
- Antimicrobial Activity: Derivatives have shown promising antibacterial activities against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Trotsko et al., 2018). Additionally, some compounds exhibit antifungal properties, further broadening their application scope (Krátký et al., 2017).
- Anticancer Activity: Certain thiazolidinone derivatives have been evaluated for their anticancer activities, with findings indicating potential efficacy against cancer cell lines. This research underscores the importance of structural modifications to enhance biological activities and provides a basis for further exploration of these compounds in cancer therapy (Gouhar & Raafat, 2015).
Structural Analysis and Design
The design and synthesis of thiazolidinone derivatives, including supramolecular structures and their interactions, have been thoroughly studied. This research contributes to a deeper understanding of the structural requirements for biological activity, paving the way for the rational design of more potent and selective agents (Delgado et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c1-24-18-9-5-4-8-16(18)13-19-20(23)22(21(25)26-19)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUSTQGTJGXOE-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one |
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